molecular formula C9H8N2O2 B1318880 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 290333-01-6

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B1318880
CAS No.: 290333-01-6
M. Wt: 176.17 g/mol
InChI Key: OYSFOBMHBVCVNI-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a methoxy group at the 4-position and an aldehyde group at the 2-position.

Biochemical Analysis

Biochemical Properties

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between this compound and these receptors involves the formation of hydrogen bonds with specific amino acid residues in the receptor’s active site .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent . The influence of this compound on cell signaling pathways, such as the FGFR signaling pathway, further underscores its importance in cellular function and gene expression regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs . This binding inhibits the receptor’s activity, leading to downstream effects on cell signaling pathways and gene expression . The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under refrigerated conditions, maintaining its purity and activity over extended periods . Long-term studies have indicated that this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting sustained efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes affect the compound’s bioavailability and efficacy, influencing its overall therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective participation in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct electronic and steric properties. These functional groups enhance its reactivity and make it a versatile intermediate for the synthesis of various biologically active compounds .

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFOBMHBVCVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590499
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290333-01-6
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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